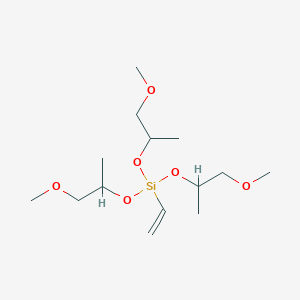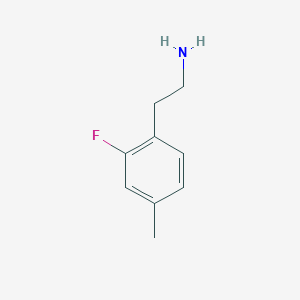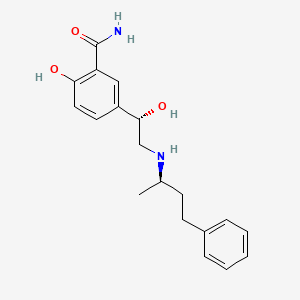
R,S-Labetalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R,S-Labetalol is a racemic mixture of two enantiomers, R-Labetalol and S-Labetalol. It is a medication primarily used to treat high blood pressure and manage angina. The compound is unique in that it acts as both an alpha and beta-adrenergic receptor antagonist, which helps in reducing blood pressure by decreasing peripheral vascular resistance without significantly altering heart rate or cardiac output .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Labetalol involves multiple steps, starting from the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, followed by acylation with chloroacetyl chloride to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
R,S-Labetalol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to amines.
Substitution: Nucleophilic substitution reactions are involved in the acylation step of the synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use chloroacetyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various intermediates and the final product, this compound, along with its glucuronide conjugates during metabolism .
Aplicaciones Científicas De Investigación
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina management.
Industry: Employed in the development of new antihypertensive drugs
Mecanismo De Acción
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual action results in decreased peripheral vascular resistance and reduced cardiac output, thereby lowering blood pressure. The compound specifically targets beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Carvedilol: Another dual alpha and beta-adrenergic receptor antagonist
Uniqueness
R,S-Labetalol is unique due to its combined alpha and beta-blocking properties, which provide a balanced approach to managing hypertension without significantly affecting heart rate. This makes it particularly useful in treating conditions where both alpha and beta receptor blockade is beneficial .
Propiedades
Número CAS |
83167-32-2 |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
Clave InChI |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
SMILES isomérico |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





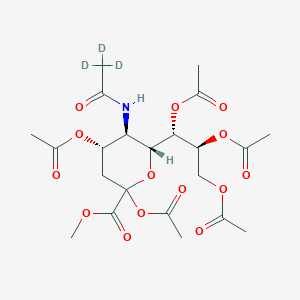

![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
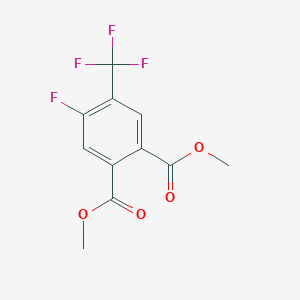
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)




